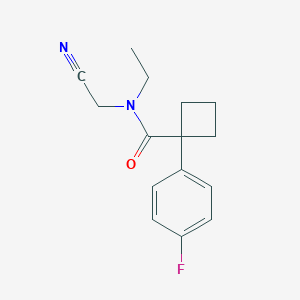

![molecular formula C19H22N2O2S2 B2417276 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886911-98-4](/img/structure/B2417276.png)

2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biological pathways due to their diverse pharmacological properties .

Result of Action

Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps. One common route begins with the formation of the benzamido intermediate, which involves reacting ethylthioaniline with benzoyl chloride under mild conditions. This intermediate is then further reacted with a cycloheptathiophene derivative under carefully controlled conditions, typically involving a solvent like dichloromethane and a base such as triethylamine.

Industrial Production Methods: : Industrial production may streamline the above process, employing continuous flow reactors to ensure consistent yields and quality. Solvent choice and reaction conditions are optimized to balance efficiency with environmental considerations.

Types of Reactions

Oxidation: : Can undergo oxidation at the ethylthio group, leading to sulfoxide or sulfone derivatives.

Reduction: : The benzamido group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: : Catalysts like palladium on carbon with hydrogen gas.

Substitution: : Friedel-Crafts acylation with aluminum chloride as the catalyst.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Reduced amine derivatives.

Substitution: : Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: : This compound is studied for its potential as a synthetic intermediate in complex organic syntheses.

Biology: : Research explores its interactions with biological macromolecules and potential bioactivity.

Medicine: : Preliminary studies might investigate its potential as a pharmaceutical candidate, targeting specific enzymes or receptors.

Industry: : Applications could include materials science, where its structural features might impart unique properties to polymers or coatings.

Mechanism of Action: : The compound's effects often stem from its ability to interact with specific molecular targets. The benzamido group might facilitate binding to enzymes or receptors, while the thiophene ring system can engage in π-π stacking interactions, altering biological pathways.

Similar Compounds

2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: : With a methylthio group instead of an ethylthio group, it provides a smaller analogue for comparative studies.

2-(3-(ethylthio)benzamido)-4H-cyclohepta[b]thiophene-3-carboxamide: : Lacking the tetrahydro moiety, this compound offers insights into the role of saturation in bioactivity.

N-(2-(benzothiazol-2-ylamino)ethyl)-2-(ethylthio)benzamide: : Featuring a benzothiazole group, this compound showcases the impact of different heteroaromatic systems.

These comparisons highlight how minor structural variations can lead to significant differences in chemical behavior and biological activity. This compound's unique combination of functional groups and rings sets it apart, providing a valuable tool for researchers across multiple fields.

Properties

IUPAC Name |

2-[(3-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-2-24-13-8-6-7-12(11-13)18(23)21-19-16(17(20)22)14-9-4-3-5-10-15(14)25-19/h6-8,11H,2-5,9-10H2,1H3,(H2,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOKVOPQDUMTMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

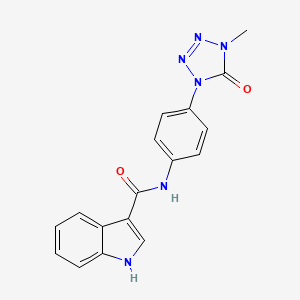

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)

![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/new.no-structure.jpg)

![methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

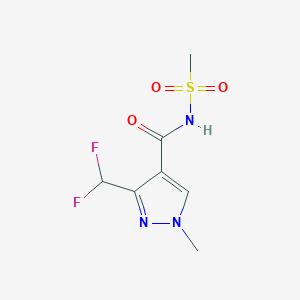

![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)

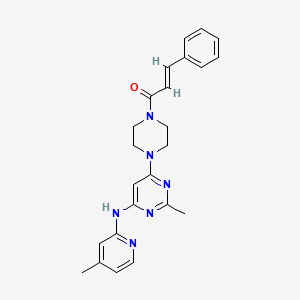

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)